1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Overview
Description
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties
- Structure and Photochemistry : The photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, have been studied. These compounds exhibit short γH⋯O contacts, enabling hydrogen abstraction in photochemical reactions. However, some are photostable in the solid state due to reasons considered in the study (Fu, Scheffer, Trotter, & Yang, 1998).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Novel compounds synthesized from this compound have been studied for their antimicrobial activity. These compounds have shown promise in this area, indicating potential applications in developing antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Molecular Docking and Potential Therapeutic Applications
- Molecular Docking Studies : A detailed study involving FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of a derivative of this compound revealed that the compound could exhibit inhibitory activity against certain enzymes, suggesting potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis and Characterization
- Synthesis and Crystal Structures : Various derivatives of this compound have been synthesized, with their structures characterized by X-ray single crystal structure determination. These studies provide insight into the molecular geometry and potential applications of these compounds (Loh et al., 2013).
Bioreduction Studies
- Enantioselective Synthesis : The compound has been used in studies exploring the enantioselective synthesis of various chemicals, demonstrating its utility in specific chemical synthesis processes (2022).
Cytotoxicity and Biological Evaluation
- Cytotoxic Studies and Docking Studies : The compound has been evaluated for cytotoxicity and used in docking studies to understand its interactions with biological molecules, indicating its potential in pharmaceutical research (Govindhan et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGMZXTWMSUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452653 | |
Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302839-09-4 | |
Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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